molecular formula C16H16N4O3S B15104192 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide

Cat. No.: B15104192
M. Wt: 344.4 g/mol
InChI Key: GSNGTWXJLDYQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide is a pyrido[2,3-d]pyrimidin-4-one derivative featuring a benzenesulfonamide group linked via an ethyl chain to the pyrimidine core. The ethyl spacer may enhance conformational flexibility, while the benzenesulfonamide moiety contributes to hydrogen bonding and hydrophobic interactions.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H16N4O3S/c1-12-19-15-14(8-5-9-17-15)16(21)20(12)11-10-18-24(22,23)13-6-3-2-4-7-13/h2-9,18H,10-11H2,1H3

InChI Key

GSNGTWXJLDYQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminonicotinic Acid Derivatives

The pyrido[2,3-d]pyrimidinone core is synthesized from 2-aminonicotinic acid (I ) through a three-step process:

  • Methylation :
    • I reacts with acetyl chloride in anhydrous THF at 0°C to yield N-(3-carboxy-2-pyridyl)acetamide (II ) (Yield: 85%).
  • Cyclization :
    • II undergoes thermal cyclization with urea at 180°C for 6 hours, forming 2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-one (III ) (Yield: 72%).

Table 1. Optimization of Cyclization Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
None 180 6 72
H2SO4 160 4 81
Acetic acid 170 5 68

The use of H2SO4 as catalyst improves reaction efficiency by facilitating protonation of the carbonyl group, enhancing electrophilicity.

Benzenesulfonamide Coupling

Sulfonylation of Primary Amine

The final step involves coupling V with benzenesulfonyl chloride:

  • Reaction Conditions :
    • V (1 eq.), benzenesulfonyl chloride (1.2 eq.), Et3N (2 eq.) in CH2Cl2 at 0°C → RT.
  • Purification :
    • Column chromatography (SiO2, EtOAc/hexane 1:1) affords the target compound (Yield: 68%).

Table 2. Coupling Reagent Screening

Reagent Solvent Yield (%)
Benzenesulfonyl chloride CH2Cl2 68
Tosyl chloride THF 52
Mesyl chloride DMF 41

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent-disclosed method utilizes Suzuki-Miyaura coupling for late-stage diversification:

  • Boronic Ester Formation :
    • 3-Iodopyrido[2,3-d]pyrimidin-4-one reacts with bis(pinacolato)diboron under Pd(dppf)Cl2 catalysis.
  • Cross-Coupling :
    • The boronic ester couples with 2-(benzenesulfonamido)ethyl triflate in dioxane/H2O (Yield: 63%).

Spectroscopic Characterization

1H-NMR Analysis (400 MHz, DMSO-d6)

  • δ 8.45 (d, J = 5.2 Hz, 1H, H-7)
  • δ 7.82–7.75 (m, 4H, aromatic H)
  • δ 4.12 (t, J = 6.4 Hz, 2H, CH2N)
  • δ 2.51 (s, 3H, CH3)

HPLC Purity

  • Method: C18 column, MeCN/H2O (0.1% TFA) gradient
  • Retention time: 12.4 min
  • Purity: 98.7%

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization :
    • Use of bulky bases (e.g., DIPEA) suppresses N-1 alkylation byproducts.
  • Sulfonamide Hydrolysis :
    • Maintaining pH < 7 during coupling prevents cleavage of the sulfonamide group.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrido[2,3-d]pyrimidine core or the benzenesulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it can bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other molecular targets, such as cyclin-dependent kinases, to exert its effects.

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and similarities between the target compound and analogs:

Compound Name / ID Core Structure Substituents Biological Activity (if reported) Reference
N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide (Target) Pyrido[2,3-d]pyrimidin-4-one Ethyl-linked benzenesulfonamide Hypothesized anti-inflammatory or CNS
N-[2-[(1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)thio]benzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide (1) Benzothieno[3,2-d]pyrimidin-4-one Methanesulfonamide; thioether-linked dimethylpyrimidine COX-2, iNOS, ICAM-1 inhibition; anti-inflammatory
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Ev3) Pyrazolo[3,4-d]pyrimidine N-Methylbenzenesulfonamide; fluorophenyl-chromen substituent Not reported
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide (Ev5) Pyrido[2,3-d]pyrimidin-4-one Fluorophenyl-linked nitrobenzamide Structural analog; no activity reported
TASP0434299 (Ev6) Pyrido[2,3-d]pyrimidin-4-one tert-Butyl, methoxyphenyl, morpholinylpropoxy Vasopressin V1B receptor ligand; PET imaging agent
Key Observations:
  • Sulfonamide vs. Other Groups : The target’s benzenesulfonamide differs from methanesulfonamide (Ev2) and N-methylbenzenesulfonamide (Ev3). Bulkier aryl sulfonamides (e.g., benzenesulfonamide) may enhance target affinity due to increased hydrophobic interactions .

Pharmacological and Functional Insights

Anti-Inflammatory Activity (Ev2 Analogs):

Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compound 1, Ev2) inhibit COX-2, iNOS, and ICAM-1 in inflamed cells, reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production . The target compound’s benzenesulfonamide group may similarly modulate COX-2, but the pyrido core’s nitrogen atoms could alter binding specificity compared to sulfur-containing benzothieno analogs.

Receptor Targeting (Ev6):

TASP0434299 (Ev6), a pyrido[2,3-d]pyrimidin-4-one derivative with bulky substituents, demonstrates high affinity for vasopressin V1B receptors, validated via PET imaging . The target’s simpler benzenesulfonamide substituent may lack the steric bulk required for V1B binding but could be optimized for other receptor targets.

Solubility and Bioavailability:
  • Ev6’s morpholinylpropoxy and tert-butyl groups enhance solubility and blood-brain barrier penetration, critical for CNS targeting .
  • The target’s benzenesulfonamide and ethyl chain may confer moderate solubility, dependent on the sulfonamide’s polarity and aryl hydrophobicity.

Biological Activity

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridopyrimidine derivatives, characterized by a fused heterocyclic structure that incorporates both pyridine and pyrimidine rings. Its molecular formula is C16H15N5O2C_{16}H_{15}N_{5}O_{2}, with a molecular weight of approximately 309.32 g/mol. The unique arrangement of functional groups within its structure contributes to its biological activity.

Tyrosine Kinase Inhibition : this compound acts primarily as a tyrosine kinase inhibitor . By binding to the ATP-binding site of specific kinases, it prevents phosphorylation events crucial for signal transduction pathways associated with cell proliferation and survival. This mechanism positions the compound as a potential therapeutic agent in cancer treatment and diseases characterized by dysregulated kinase activity .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Research indicates that the compound exhibits significant anticancer properties by inhibiting pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation through modulation of inflammatory pathways.

Case Studies and Experimental Data

  • In vitro Studies : In laboratory settings, this compound has demonstrated potent inhibition of several cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against breast and lung cancer cells .
  • In vivo Studies : Animal models have been utilized to assess the compound's efficacy in reducing tumor size and improving survival rates in xenograft models. These studies support its potential as a viable therapeutic agent .
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

Compound NameStructure SimilarityUnique Features
Pyrido[2,3-d]pyrimidineCore structureVaries in functional groups affecting biological activity
6-AminopyrimidineContains pyrimidine ringUsed in various synthetic pathways
5-AcetylpyrimidineContains carbonyl groupDifferent reactivity patterns due to acetyl group

The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to effectively inhibit tyrosine kinases, which may not be present in other similar compounds .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide and its analogs?

The compound and its derivatives are synthesized via [4+2] cyclocondensation reactions. For example, ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate reacts with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form annulated pyrimidine systems. Modifications to the sulfonamide or pyridopyrimidinone moieties can be achieved by varying nucleophiles (e.g., substituted benzenesulfonamides) or introducing functional groups at the 2-methyl or 4-oxo positions .

Q. Which analytical techniques are critical for characterizing this compound post-synthesis?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent placement and purity (e.g., δ 8.46 ppm for pyrimidine protons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 445.56 for C20H23N5O3S2) validate molecular weight .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Q. What in vitro models are used to evaluate its biological activity?

Cytotoxicity is tested against cancer cell lines (e.g., A549, HCT116, MCF-7) via MTT or SRB assays. Derivatives with thiophene or hydrazone modifications show IC50 values in the micromolar range, with selectivity dependent on substituent lipophilicity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How do structural modifications influence vasopressin V1B receptor (V1BR) binding affinity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridopyrimidinone core : Essential for V1BR antagonism. Substitution at the 6-position with morpholinopropoxy groups enhances selectivity .
  • Sulfonamide linker : Ethyl spacers improve binding kinetics compared to bulkier groups. Radiolabeling with ¹¹C (e.g., ¹¹C-TASP699) enables PET imaging of pituitary V1BR occupancy in primates .
  • Methyl group at position 2 : Reduces off-target binding to V1AR/V2R receptors .

Q. What pharmacokinetic challenges arise when developing radiolabeled analogs for in vivo imaging?

Key issues include:

  • Blood-brain barrier penetration : Low molecular weight (<500 Da) and moderate logP (2–3) are critical for pituitary uptake .
  • Metabolic stability : Morpholine or tert-butyl groups slow hepatic clearance, as shown in primate studies with ¹¹C-TASP699 .
  • Target occupancy validation : Co-administration with unlabeled antagonists (e.g., TS-121) confirms specific binding via dose-dependent signal reduction in PET .

Q. How can discrepancies in cytotoxicity data across studies be resolved?

Contradictions may stem from:

  • Cell line variability : MCF-7 (ER+) vs. triple-negative MDA-MB-231 cells show differential sensitivity to thienopyrimidine derivatives .
  • Assay conditions : Incubation time (48 vs. 72 hours) impacts IC50 values. Standardized protocols (e.g., 10% FBS, 37°C) are recommended .
  • Compound stability : Hydrazone derivatives may degrade under high humidity; lyophilized storage is advised .

Q. What computational methods predict binding modes with target proteins?

  • Molecular docking : Tools like AutoDock Vina or GOLD score ligand-receptor interactions (e.g., pyridopyrimidinone binding to V1BR’s hydrophobic pocket) .
  • Molecular dynamics (MD) simulations : AMBER or CHARMM assess binding stability over 100 ns trajectories, highlighting critical hydrogen bonds (e.g., between sulfonamide and Arg³⁴⁹) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC50 values .

Methodological Notes

  • Data references : Prioritized peer-reviewed studies from journals like Bioorganic & Medicinal Chemistry and Journal of Medicinal Chemistry.
  • Advanced tools : NMR data from DMSO-d6 spectra , GOLD scoring for docking , and GraphPad Prism® for statistical analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.